N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide
Description
N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is a benzamide derivative featuring a tetrahydroindazole core substituted with a 2-fluorophenyl group at position 3 and a cyclopentylamide moiety at the benzamide nitrogen. Its structural complexity arises from the fused tetrahydroindazole ring, which confers rigidity and influences binding affinity to biological targets.
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O/c26-22-11-5-3-9-20(22)24-21-10-4-6-12-23(21)28-29(24)19-15-13-17(14-16-19)25(30)27-18-7-1-2-8-18/h3,5,9,11,13-16,18H,1-2,4,6-8,10,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMFFOFBPDOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C(=C4CCCCC4=N3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorophenyl group, and the attachment of the cyclopentyl group. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the indazole derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the indazole core, potentially converting it to a dihydroindazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
In chemistry, N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine:
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may interact with certain biological targets, making it a candidate for drug development studies.
Industry:
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide
- Key Difference : Substitution of the cyclopentyl group with a cycloheptyl ring .
- Impact: The larger cycloheptyl group increases molecular weight (468.55 g/mol vs.
SNX-2112 (PF-04928473)
- Structure: 4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide .
- Key Differences :
- Tetrahydroindazole substitution : Position 1 (vs. position 2 in the target compound).
- Substituents : Trifluoromethyl and hydroxycyclohexyl groups.
- Functional Impact : SNX-2112 is a potent HSP90 inhibitor with demonstrated antitumor activity due to its ability to disrupt chaperone function .
Pharmacological Targets and Mechanisms
Notes:
- SNX-2112’s trifluoromethyl group enhances metabolic stability and target affinity compared to non-fluorinated analogs .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility |
|---|---|---|---|
| N-cyclopentyl-4-[3-(2-fluorophenyl)-...] | C₂₆H₂₇FN₄O | 454.52 | Unknown |
| SNX-2112 | C₂₃H₂₇F₃N₄O₃ | 464.48 | Soluble in DMSO |
| N-cycloheptyl-4-[3-(2-fluorophenyl)-...] | C₂₇H₂₉FN₄O | 468.55 | Unknown |
Biological Activity
N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Molecular Formula
- Molecular Weight : 431.56 g/mol
- Chemical Structure : The compound features a cyclopentyl group, a tetrahydroindazole moiety, and a fluorophenyl substituent, contributing to its unique pharmacological properties.
Inhibition Studies
Research indicates that N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide exhibits significant inhibition against various biological targets:
- Osteoclast Differentiation : In vitro studies demonstrated that this compound can inhibit RANKL-induced osteoclastogenesis with an IC50 value of approximately 0.64 µM. This suggests its potential utility in treating conditions like osteoporosis by reducing bone resorption activity .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, although specific data on N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is limited.
- Neuroprotective Effects : The tetrahydroindazole structure is known for its neuroprotective properties. Research indicates that compounds with similar structures can mitigate neurodegeneration in models of Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide has been linked to its lipophilicity and the spatial arrangement of its functional groups. The presence of the fluorophenyl group enhances binding affinity to target proteins involved in osteoclast differentiation .
Study 1: Osteoclast Inhibition
In a controlled study involving murine osteoclast cells:
- Objective : To assess the inhibitory effects of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide on osteoclastogenesis.
- Methodology : TRAP staining was employed to evaluate osteoclast differentiation.
- Findings : The compound significantly reduced TRAP-positive cells and downregulated osteoclast-specific markers such as NFATc1 and c-Fos after treatment .
Study 2: Cancer Cell Line Testing
Although specific studies on this compound are scarce, related compounds have shown promising results in inducing apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
